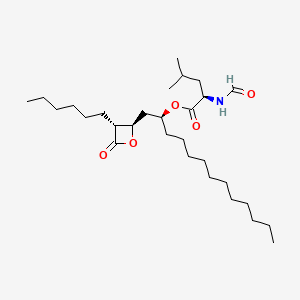

(S,S,R,R)-Orlistat

Beschreibung

Eigenschaften

CAS-Nummer |

111466-62-7 |

|---|---|

Molekularformel |

C29H53NO5 |

Molekulargewicht |

495.7 g/mol |

IUPAC-Name |

[(2S)-1-[(2R,3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate |

InChI |

InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25+,26-,27+/m0/s1 |

InChI-Schlüssel |

AHLBNYSZXLDEJQ-YYGZZXRFSA-N |

SMILES |

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O |

Isomerische SMILES |

CCCCCCCCCCC[C@@H](C[C@@H]1[C@H](C(=O)O1)CCCCCC)OC(=O)[C@H](CC(C)C)NC=O |

Kanonische SMILES |

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O |

Synonyme |

[2R-[2α(S*),3β]]-N-Formyl-L-leucine 1-[(3-Hexyl-4-oxo-2-oxetanyl)methyl]dodecyl Ester; |

Herkunft des Produkts |

United States |

Contextualization of S,s,r,r Orlistat Within the Landscape of Enzyme Inhibition Research

(S,S,R,R)-Orlistat, a saturated derivative of the natural product lipstatin (B1674855), is a powerful and selective inhibitor of gastric and pancreatic lipases. taylorandfrancis.comasm.org These enzymes are crucial for the digestion of dietary triglycerides. taylorandfrancis.com By inhibiting these lipases, Orlistat (B1677487) prevents the hydrolysis of triglycerides into absorbable free fatty acids and monoglycerides, thereby reducing fat absorption from the diet. taylorandfrancis.commdpi.com

The mechanism of inhibition is a key area of study. Orlistat acts by forming a covalent bond with the serine residue in the active site of gastric and pancreatic lipases. taylorandfrancis.comdrugbank.com This action is highly specific, with little to no activity against other digestive enzymes like amylase, trypsin, and chymotrypsin (B1334515). taylorandfrancis.com The formation of a stable acyl-enzyme intermediate effectively deactivates the lipase (B570770), a mechanism that has been detailed through X-ray crystallography studies. acs.org

Beyond its well-known effects on digestive lipases, research has revealed that Orlistat also inhibits other enzymes, notably fatty acid synthase (FAS). taylorandfrancis.combrieflands.com The inhibition of the thioesterase domain of FAS has been linked to potential antitumor activity, expanding the scope of Orlistat's relevance in biochemical and therapeutic research. acs.orgbrieflands.com

Historical and Biosynthetic Origins: from Lipstatin to S,s,r,r Orlistat

The story of Orlistat (B1677487) begins with lipstatin (B1674855) , a natural product isolated from the bacterium Streptomyces toxytricini. taylorandfrancis.comresearchgate.net Discovered in 1987, lipstatin was identified as a potent inhibitor of pancreatic lipase (B570770). taylorandfrancis.com It features a unique β-lactone ring structure, which is crucial for its inhibitory activity. google.com

Orlistat, also known as tetrahydrolipstatin, is a semi-synthetic derivative of lipstatin. taylorandfrancis.comasm.org It is produced through the catalytic hydrogenation of lipstatin, a process that saturates the two double bonds in the lipstatin molecule. mdpi.com While chemical synthesis of Orlistat is possible, fermentation processes to produce lipstatin as a precursor are generally more economical. google.comresearchgate.net

The biosynthesis of lipstatin in S. toxytricini is a complex process involving a six-gene operon (lstA-F). asm.org These genes are responsible for constructing the characteristic α-branched 3,5-dihydroxy fatty acid backbone and attaching the N-formyl-L-leucine group. asm.org Isotope labeling studies have shown that the β-lactone moiety is formed through a Claisen condensation of a C14 carboxylic acid with octanoyl-CoA. google.com

Importance of the Stereochemical Configuration of S,s,r,r Orlistat in Biological Activity

Covalent Binding to Gastrointestinal Lipases

This compound is a powerful inhibitor of both gastric and pancreatic lipases. frontiersin.orgphysiology.orgnih.gov Its primary mode of action involves forming a covalent bond with the active site of these enzymes, which are crucial for the digestion of dietary fats. frontiersin.orgnih.govnih.govresearchgate.netfda.gov This targeted action within the gastrointestinal lumen prevents the breakdown of triglycerides into absorbable free fatty acids and monoglycerides. frontiersin.orgnih.govnih.govresearchgate.netwikipedia.org

Formation of the Acyl-Enzyme Adduct with Serine Residues (e.g., Ser152 of Pancreatic Lipase)

The inhibitory activity of this compound is predicated on its ability to form a stable acyl-enzyme adduct with a critical serine residue within the active site of lipases. nih.govresearchgate.netfda.govcaldic.comresearchgate.net Specifically, the β-lactone ring of the Orlistat molecule is subject to nucleophilic attack by the hydroxyl group of a serine residue, such as Ser152 in pancreatic lipase. researchgate.netnsf.govomicsonline.org This reaction results in the opening of the lactone ring and the formation of a covalent bond between the drug and the enzyme. researchgate.netnih.gov This creates a long-lived and inactive enzyme-inhibitor complex, effectively blocking the enzyme's catalytic activity. researchgate.net

Irreversibility and Specificity of Lipase Inactivation

The covalent bond formed between this compound and the lipase's serine residue renders the inhibition effectively irreversible. frontiersin.orgnih.govnih.govresearchgate.netcaldic.com The resulting acyl-enzyme complex is highly stable, preventing the enzyme from regaining its catalytic function. researchgate.net This irreversible inactivation ensures a sustained reduction in fat digestion.

Furthermore, this compound demonstrates a high degree of specificity for gastric and pancreatic lipases. nih.govnih.gov It shows little to no inhibitory activity against other digestive enzymes such as amylase, trypsin, and chymotrypsin (B1334515), ensuring that the digestion of other macronutrients remains largely unaffected. nih.govnih.gov

Elucidation of Enzyme Kinetics and Inhibition Parameters

The interaction between this compound and lipases has been extensively studied to quantify its inhibitory potency and characterize the kinetics of the inhibition process. These studies provide valuable insights into the efficiency and nature of the drug's action.

Determination of Half-Maximal Inhibitory Concentrations (IC50)

The half-maximal inhibitory concentration (IC50) is a key parameter used to measure the potency of an inhibitor. It represents the concentration of the inhibitor required to reduce the activity of an enzyme by 50%. Studies have consistently shown that this compound is a potent inhibitor of pancreatic lipase with low IC50 values.

For instance, one study reported an IC50 value of 31.73 ± 6.52 nM for immobilized porcine pancreatic lipase and 8.53 ± 1.68 nM for the free enzyme. lidsen.com Another study determined the IC50 of Orlistat to be 0.114 ± 0.004 µg/mL. bioline.org.brtjpr.org In a different investigation, the IC50 value was found to be 9.25 ± 1.25 μg/mL. d-nb.info These values highlight the high potency of Orlistat as a lipase inhibitor.

| Study | Enzyme Form | IC50 Value |

| Khatchapuridze et al. (2022) | Porcine Pancreatic Lipase (immobilized) | 31.73 ± 6.52 nM |

| Khatchapuridze et al. (2022) | Porcine Pancreatic Lipase (free) | 8.53 ± 1.68 nM |

| Arabiyat et al. (2016) | Pancreatic Lipase | 0.114 ± 0.004 µg/mL |

| Chatuphonprasert et al. (2012) | Porcine Pancreatic Lipase | 9.25 ± 1.25 μg/mL |

Michaelis-Menten Kinetic Analysis and Parameters (Km, Vmax, Kcat)

The kinetics of enzyme inhibition by this compound can be analyzed using the Michaelis-Menten model. This model describes the relationship between the reaction rate and the substrate concentration. libretexts.orgunram.ac.id The key parameters derived from this analysis are the Michaelis constant (Km), the maximum reaction velocity (Vmax), and the catalytic constant (Kcat). libretexts.orgunram.ac.idagruni.edu.gemyfoodresearch.com

Km represents the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for its substrate. libretexts.orgmyfoodresearch.com Vmax is the maximum rate of reaction when the enzyme is saturated with the substrate. libretexts.orgmyfoodresearch.com Kcat, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. researchgate.net

One study using a lipase-pNPP system determined the Michaelis-Menten kinetics, finding a Km of 2.7 ± 0.2 μM and a Kcat of 0.019 s⁻¹. omicsonline.orgresearchgate.netnih.govomicsonline.org Another study investigating the inhibitory effects of certain compounds compared to Orlistat found that a competitive inhibitor had a Vmax of 0.03272 ΔA·min⁻¹ and a Ki of 7.16 μM, while Orlistat itself had a much lower Ki of 0.02 μM, indicating a very strong binding affinity. nih.gov

| Kinetic Parameter | Value | Reference |

| Km | 2.7 ± 0.2 μM | omicsonline.orgresearchgate.netnih.govomicsonline.org |

| Kcat | 0.019 s⁻¹ | omicsonline.orgresearchgate.netnih.govomicsonline.org |

| Vmax (for a competitive inhibitor) | 0.03272 ΔA·min⁻¹ | nih.gov |

| Ki (for a competitive inhibitor) | 7.16 μM | nih.gov |

| Ki (for Orlistat) | 0.02 μM | nih.gov |

Characterization of Time-Dependent Inhibition

The inhibition of lipases by this compound is a time-dependent process. researchgate.netnih.govomicsonline.org This means that the extent of inhibition increases with the duration of exposure of the enzyme to the inhibitor. Research has shown that Orlistat is a potent, time-dependent inhibitor, with as little as 5 ng/ml causing 50% inhibition of lipase activity after a 5-minute incubation period. researchgate.netnih.govomicsonline.org The half-inhibition time for gastric lipase is extremely rapid, at less than one minute, while for pancreatic lipase, it is around 5 to 6 minutes. physiology.orgcaldic.com This time-dependent nature is consistent with the covalent mechanism of action, where the formation of the acyl-enzyme adduct is not instantaneous but occurs over a period of time.

Comparative Enzymology: Selectivity of this compound Towards Target Lipases

This compound, a hydrogenated derivative of lipstatin (B1674855) isolated from Streptomyces toxytricini, is a potent inhibitor of several mammalian lipases. tandfonline.comwikipedia.orgnih.gov Its primary mechanism of action involves the formation of a covalent bond with the serine residue located at the active site of gastric and pancreatic lipases, thereby inactivating them. nih.govtaylorandfrancis.comcambridge.org This targeted action prevents the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides. drugbank.comresearchgate.net

Differentiation from Non-Target Digestive Enzymes (e.g., Amylases, Trypsin, Chymotrypsin, Phospholipases)

A key characteristic of this compound is its high selectivity for lipases over other digestive enzymes. Research has consistently shown that Orlistat exhibits little to no inhibitory activity against amylase, trypsin, chymotrypsin, and phospholipases. taylorandfrancis.comresearchgate.netnih.govscispace.com This selectivity is significant as it ensures that the digestion of carbohydrates and proteins remains largely unaffected. Even though enzymes like trypsin and chymotrypsin also possess a serine residue at their active sites, Orlistat does not significantly inhibit them. rsc.org The minimal systemic absorption of Orlistat, with less than 1% being absorbed, further ensures that its inhibitory action is localized to the gastrointestinal tract, preventing interference with extra-intestinal lipases and other enzyme systems. tandfonline.comwikipedia.org

Table 1: Selectivity of this compound for Digestive Enzymes

| Enzyme Class | Target Enzyme(s) | Inhibition by this compound | Reference(s) |

| Lipases | Gastric Lipase, Pancreatic Lipase | Potent Inhibition | nih.govtaylorandfrancis.com |

| Proteases | Trypsin, Chymotrypsin | Little to no activity | taylorandfrancis.comnih.govscispace.com |

| Amylases | Amylase | Little to no activity | taylorandfrancis.comnih.govscispace.com |

| Phospholipases | Phospholipase | Little to no activity | taylorandfrancis.comnih.govscispace.com |

Evaluation of Activity Against Various Mammalian Triacylglycerol and Diacylglycerol Lipases

This compound demonstrates potent inhibitory activity against a range of mammalian lipases involved in lipid metabolism. It is a powerful inhibitor of both gastric and pancreatic lipases, the primary enzymes responsible for digesting dietary fats. nih.govresearchgate.net Studies have shown that Orlistat can inhibit gastric lipase by 46.6–91.4% and human pancreatic lipase by 51.2–82.6%. nih.govresearchgate.net

Beyond the digestive tract, Orlistat also inhibits other lipases. It is a potent inhibitor of diacylglycerol lipase α (DAGLα) and DAGLβ. caymanchem.com It also shows activity against hormone-sensitive lipase. caymanchem.comnih.gov Furthermore, research indicates that Orlistat inhibits fatty acid synthase (FASN), an enzyme involved in the synthesis of fatty acids. drugbank.comcaymanchem.com This broad-spectrum activity against various lipases highlights its significant role in modulating lipid metabolism. nih.govnih.gov However, it does not inhibit fatty acid amide hydrolase (FAAH). caymanchem.com

Table 2: Inhibitory Activity of this compound against Various Mammalian Lipases

| Enzyme | IC₅₀ / Inhibition | Reference(s) |

| Gastric Lipase | 46.6–91.4% inhibition | nih.govresearchgate.net |

| Pancreatic Lipase | 51.2–82.6% inhibition; IC₅₀ = 0.65 µg/ml | nih.govresearchgate.netcaymanchem.com |

| Diacylglycerol Lipase α (DAGLα) | IC₅₀ = 0.06 µM | caymanchem.com |

| Diacylglycerol Lipase β (DAGLβ) | IC₅₀ = 0.1 µM | caymanchem.com |

| Hormone-Sensitive Lipase | IC₅₀ = 2.1 µg/ml | caymanchem.comnih.gov |

| Fatty Acid Synthase (FASN) | Apparent Ki = ~0.1 µM (human enzyme) | caymanchem.com |

| α/β-hydrolase domain-containing protein 12 (ABHD12) | IC₅₀ = 0.08 µM | caymanchem.com |

| α/β-hydrolase domain-containing protein 16A (ABHD16A) | IC₅₀ = 0.03 µM | caymanchem.com |

| Platelet-activating factor acetylhydrolase (PAF-AH) | IC₅₀ = 0.05 µM | caymanchem.com |

| Fatty Acid Amide Hydrolase (FAAH) | IC₅₀ = >100 µM | caymanchem.com |

Analysis of Chiral Centers and Diastereomeric Purity of this compound

This compound, also known as (-)-Tetrahydrolipstatin, possesses four chiral centers that define its specific three-dimensional structure. nih.govcaymanchem.com The designation (S,S,R,R) refers to the absolute configuration at these stereocenters. The chemical name for this specific isomer is (S)-1-[[(2R,3R)-3-hexyl-4-oxooxetan-2-yl]methyl]dodecyl N-formyl-L-leucinate. synzeal.com

The four stereocenters are located at:

Carbon 2' of the N-formyl-L-leucine side chain. nih.gov

Carbon 5 of the main alkyl chain to which the leucine (B10760876) moiety is attached. nih.gov

Carbons 2 and 3 of the β-lactone ring. nih.gov

The precise spatial arrangement of these centers is crucial for the molecule's interaction with its target enzymes. The synthesis of Orlistat requires careful control to produce the desired (S,S,R,R) diastereomer with high purity, as other stereoisomers may exhibit different biological activities. researchgate.net Various synthetic strategies have been developed to achieve this, often involving asymmetric synthesis techniques to establish the correct stereochemistry at each chiral center. researchgate.netacs.orgresearchgate.net

Functional Role of the β-Lactone Ring in Enzymatic Interaction

The β-lactone ring is a key structural feature of Orlistat and is essential for its inhibitory mechanism. wikipedia.orgresearchgate.net

Criticality of the Intact β-Lactone for Covalent Enzyme Modification

The inhibitory activity of Orlistat relies on the integrity of its β-lactone ring. wikipedia.orgnih.gov This strained, four-membered ring is highly electrophilic and susceptible to nucleophilic attack. nih.govresearchgate.net Orlistat functions by forming a covalent bond with the active site serine residue (specifically Ser-152 in human pancreatic lipase) of gastric and pancreatic lipases. nih.govopenaccessjournals.commdpi.com This reaction involves the nucleophilic attack of the serine hydroxyl group on the carbonyl carbon of the β-lactone ring, leading to the opening of the ring and the formation of a stable, inactive acyl-enzyme complex. nih.govresearchgate.netacs.org This covalent modification effectively deactivates the enzyme, preventing it from hydrolyzing dietary triglycerides. nih.govfda.gov

Impact of β-Lactone Ring Hydrolysis and Epimerization on Inhibitory Activity (e.g., Orlistat Open Ring Epimer)

Hydrolysis or epimerization of the β-lactone ring results in a significant loss of inhibitory activity. nih.govwikipedia.org When the β-lactone ring is opened, for instance through hydrolysis, the resulting metabolites, M1 and M3, are pharmacologically inconsequential. fda.govnih.gov These metabolites exhibit extremely weak lipase inhibitory activity, being 1000- to 2500-fold less potent than Orlistat with its intact lactone ring. fda.govmpa.se

The "Orlistat open ring epimer" is a derivative formed by the opening of the β-lactone ring and subsequent epimerization at certain chiral centers. veeprho.com This structural change prevents the formation of the covalent bond with the lipase active site, rendering it significantly less potent or inactive. The instability of the open-ring form can lead to further rearrangements, such as the formation of a more stable six-membered lactone epimer, which also lacks the necessary structure for potent lipase inhibition. monash.edu

Structure-Activity Relationship Studies of Orlistat Stereoisomers

The specific stereochemistry of Orlistat is a primary determinant of its biological efficacy.

Comparative Analysis of this compound with Other Stereoisomers (e.g., (R,S,S,S)-Orlistat)

While this compound is the therapeutically active isomer, other stereoisomers have been synthesized and studied to understand the structural requirements for lipase inhibition. acs.org For example, the synthesis of various stereoisomers, including the enantiomer of this compound, has been achieved. acs.org These studies help to elucidate how the spatial arrangement of the different parts of the molecule, such as the hexyl and dodecyl side chains and the N-formyl-L-leucine group, influences the binding and inhibition of lipases. The precise fit of the (S,S,R,R) isomer into the active site of the lipase is critical for its potent inhibitory effect.

Investigation of Orlistat Derivatives and Analogs for Altered Lipase Inhibition Potency (e.g., Panclicin D)

Researchers have explored various derivatives and analogs of Orlistat to investigate their lipase inhibitory potential. Panclicins, a group of natural products, are structurally related to Orlistat and also contain a β-lactone ring. nih.govnih.gov Among these, Panclicin D has demonstrated potent pancreatic lipase inhibitory activity, reportedly being about twice as potent as Orlistat. researchgate.net The panclicins differ in the amino acid moiety attached to the molecule; for instance, panclicins A and B are of the alanine (B10760859) type, while C, D, and E are of the glycine (B1666218) type. nih.gov The glycine-type panclicins have been found to be more potent inhibitors than the alanine-type. nih.gov These findings highlight the importance of the N-acyl amino acid side chain in modulating the inhibitory potency of this class of compounds.

Table of Compound Properties

| Compound Name | Stereochemistry | Key Structural Feature | Lipase Inhibition Potency (IC50) |

| This compound | (S,S,R,R) | Intact β-lactone ring | ~0.1-0.2 μM (pancreatic lipase) mdpi.com |

| Orlistat Metabolite M1 | Open β-lactone ring | Hydrolyzed β-lactone | 1000-fold less than Orlistat fda.govmpa.se |

| Orlistat Metabolite M3 | Open β-lactone ring | Cleaved N-formyl leucine | 2500-fold less than Orlistat fda.govmpa.se |

| Orlistat Open Ring Epimer | (2S,3R,5S) | Open β-lactone ring | Significantly reduced/inactive |

| Panclicin D | - | Intact β-lactone ring, Glycine type | 0.66 µM nih.gov |

Rational Design and Stereoselective Synthesis of Novel Orlistat Analogs

The development of novel analogs of Orlistat, a potent inhibitor of gastric and pancreatic lipases, is a significant area of research aimed at discovering new therapeutic agents. fda.govjetir.org The rational design and stereoselective synthesis of these analogs focus on modifying the core structure of Orlistat to enhance properties such as potency, selectivity, and metabolic stability, while navigating the complexities of its four chiral centers. fda.govnih.govchimia.ch

Rational Design Strategies

The rational design of Orlistat analogs is heavily guided by an understanding of its mechanism of action and structure-activity relationships (SAR). Orlistat functions by forming a covalent bond between its β-lactone ring and the active site serine residue of lipases. fda.govjetir.org This interaction is the cornerstone upon which new inhibitor designs are built. Computational methods, such as molecular docking, play a crucial role in predicting how modifications to the Orlistat scaffold will affect binding affinity and inhibitory activity. rsc.orgrsc.orgnih.gov

Key structural features of Orlistat that are commonly targeted for modification include:

The α- and β-side chains extending from the β-lactone core.

The N-formyl-L-leucine amino ester group.

The stereochemistry of the four chiral centers. nih.gov

Research into the synthesis of Orlistat congeners has shown that the α- and β-side chains can be altered, and even incorporate alkenyl bonds, without losing significant inhibitory activity against fatty acid synthase (FAS), another target of Orlistat. nih.gov Furthermore, the amino ester can be changed without a substantial loss of activity. nih.gov

Studies involving various chalcone-like compounds have also been conducted to develop new pancreatic lipase (PL) inhibitors. Through structural modifications and molecular docking simulations, researchers have identified key substituents that enhance PL inhibition, leading to the discovery of potent, reversible inhibitors. nih.gov For instance, compound B13 , a chalcone-like molecule with two long carbon chains, showed very potent PL inhibition. nih.gov

In another approach, researchers designed and synthesized a series of indolyl oxoacetamide analogues inspired by the natural product conophylline. rsc.org Molecular docking studies of these analogues showed a good correlation between their predicted binding scores and their in vitro inhibitory activity against pancreatic lipase. rsc.org Similarly, indole-thiazolidinedione hybrids have been synthesized and evaluated as potential pancreatic lipase inhibitors, with kinetic and spectroscopic studies confirming their competitive mode of inhibition. rsc.org

Stereoselective Synthesis of Analogs

The presence of four stereocenters in the Orlistat molecule, officially named (S)-2-formylamino-4-methyl-pentanoic acid (S)-1-[[(2S, 3S)-3-hexyl-4-oxo-2 oxetanyl] methyl]-dodecyl ester, presents a significant synthetic challenge. fda.gov The development of stereoselective synthetic routes is critical for producing specific stereoisomers and evaluating their biological activity.

Several stereoselective synthetic strategies have been developed, including:

Asymmetric Hydrogenation: This method is used to create enantiomerically pure intermediates. A notable industrial synthesis of Orlistat involves the asymmetric hydrogenation of methyl 3-oxotetradecanoate to produce the key intermediate, methyl (R)-3-hydroxy-tetradecanoate, with high enantioselectivity. chimia.ch

Aldol (B89426) Reactions: Boron-mediated, anti-selective aldol reactions have been used to prepare (-)-tetrahydrolipstatin with a high degree of stereocontrol (>98% diastereomeric selectivity). researchgate.net The Evans aldol reaction, using a chiral auxiliary, has also been employed to synthesize key intermediates for Orlistat. google.com

Tandem Mukaiyama Aldol-Lactonization (TMAL): This process has been a key step in the synthesis of Orlistat and its analogs. The TMAL process delivers trans-β-lactones with high diastereoselectivity and allows for easy modification of the α-side chain. nih.govresearchgate.net

Other Methods: Various other synthetic methods have been reported, including those utilizing Prins cyclisations, Sharpless asymmetric epoxidation, and Grignard reagent-promoted lactone cyclization. researchgate.netacs.org

The synthesis of various stereoisomers has been crucial for understanding structure-activity relationships. For example, studies on Orlistat congeners revealed that reversing the chirality at the Cα and Cδ positions from S to R is tolerated, but compounds with an R-configuration at the Cβ position of the β-lactone ring show substantially reduced activity. nih.gov The synthesis of the enantiomer of tetrahydrolipstatin (ent-THL) and other stereoisomers has been achieved, with studies showing that while ent-THL is less active than THL, other stereoisomers retain significant inhibitory activity. researchgate.net

Research Findings on Novel Analogs

The rational design and synthesis efforts have yielded several novel analogs with potent inhibitory activity. The following tables summarize the findings from various studies, showcasing the potency of newly developed compounds compared to Orlistat.

| Compound | IC₅₀ (μM) | Inhibition Type | Kᵢ (μM) |

|---|---|---|---|

| Orlistat | 0.99 | Competitive | - |

| Conophylline | 3.31 | Competitive | - |

| Analogue 12b | 3.26 | Competitive | 1.89 |

| Analogue 12c | 2.95 | Competitive | 1.69 |

| Compound | IC₅₀ (μM) | Inhibition Type |

|---|---|---|

| Analogue 7k | 7.30 | Competitive |

| Analogue 7m | 9.51 | Competitive |

| Compound | IC₅₀ (μM) | Inhibition Type | Kᵢ (μM) |

|---|---|---|---|

| B13 | 0.33 | Mixed | 0.12 |

| Compound | IC₅₀ (μM) |

|---|---|

| Orlistat | 0.50 (approx.) |

| Compound 3 | 0.50 |

These findings demonstrate that rational design and stereoselective synthesis are powerful tools for developing novel Orlistat analogs. By systematically modifying the Orlistat structure and controlling stereochemistry, researchers can create new compounds with potent inhibitory activity, sometimes comparable or even superior to Orlistat itself, offering promising leads for new therapeutic agents. nih.govnih.gov

Molecular Interactions and Biophysical Characterization of S,s,r,r Orlistat

Ligand-Protein Binding Dynamics at the Atomic Level

The inhibitory action of (S,S,R,R)-Orlistat is initiated by its entry into the active site of target lipases, such as human pancreatic lipase (B570770) (HPL). mdpi.com At the atomic level, the interaction is characterized by the formation of a stable, covalent bond between the inhibitor and the enzyme. nih.gov The process begins with the nucleophilic attack by the active site serine residue (e.g., Ser152 in HPL, Ser116 in Staphylococcus aureus lipase) on the carbonyl carbon of Orlistat's β-lactone ring. nih.govresearchgate.netresearchgate.net This reaction leads to the hydrolytic cleavage and opening of the β-lactone ring, forming a stable acyl-enzyme intermediate. researchgate.netacs.org The covalent bond renders the enzyme inactive, as the catalytic serine is no longer available to hydrolyze its natural substrates, dietary triglycerides. nih.gov

Molecular docking and structural studies have elucidated the key amino acid residues that stabilize the inhibitor within the enzyme's active site. mdpi.comresearchgate.net Beyond the crucial covalent link to the catalytic serine, the binding is reinforced by a network of hydrophobic and hydrophilic interactions. mdpi.comnih.gov For instance, in human pancreatic lipase, residues such as Phenylalanine 77 (PHE77), Tyrosine 114 (TYR114), and Histidine 263 (HIS263) are pivotal in positioning the Orlistat (B1677487) molecule correctly for the covalent reaction. mdpi.com The long hydrocarbon chains of Orlistat fit into the hydrophobic pocket of the enzyme, further anchoring it in place. researchgate.net The binding affinity of Orlistat to its target is significant, as indicated by its low binding energy scores in computational models. mdpi.comstifar.ac.id

| Target Enzyme | Key Interacting Residues | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Human Pancreatic Lipase (HPL) | SER152 (covalent), PHE77, HIS263, TYR114, ASP79, GLY76, HIS151 | -6.0 to -7.3 | mdpi.comresearchgate.netnih.govajchem-a.com |

| Staphylococcus aureus Lipase (SAL) | SER116 (covalent), HIS349, PHE17, MET117 | Not specified | researchgate.netresearchgate.net |

| Fatty Acid Synthase Thioesterase (FASN-TE) | SER2308 (covalent) | Not specified | acs.orgnih.gov |

Conformational Changes in Target Enzymes Upon this compound Complexation

The binding of a ligand to an enzyme is often not a simple lock-and-key event but a dynamic process that can involve significant changes in the enzyme's three-dimensional structure, a phenomenon known as induced fit or conformational selection. wikipedia.orgarxiv.orgnih.gov The complexation of this compound with its target lipases induces such conformational changes, which are critical for its inhibitory function.

Pancreatic lipases feature a mobile surface loop, often called the "lid," which covers the active site. rsc.org In an aqueous environment, this lid is in a closed conformation. The binding of Orlistat, similar to the natural lipid substrates, induces a conformational rearrangement that opens this lid, allowing the inhibitor to access the catalytic triad (B1167595) within the active site. rsc.orgmdpi.com

| Parameter | Observation | Implication | Reference |

|---|---|---|---|

| RMSD (Root-Mean-Square Deviation) | The Orlistat-lipase complex shows fluctuations but generally remains stable over a 100 ns simulation. | Formation of a stable complex after initial conformational adjustments. | ajchem-a.comfrontiersin.orgnih.gov |

| RMSF (Root-Mean-Square Fluctuation) | Fluctuations are observed in specific residue ranges, particularly in the lid region and other flexible loops. | Highlights the dynamic regions of the enzyme that move to accommodate the ligand. | ajchem-a.comajchem-a.com |

| Rg (Radius of Gyration) | The Orlistat complex shows some unfolding events during the simulation time. | Indicates changes in the overall compactness of the enzyme upon binding. | ajchem-a.comajchem-a.com |

| Fluorescence Spectroscopy | Binding of Orlistat can cause a blue shift in the emission spectrum of the enzyme. | Indicates a conformational change that moves tryptophan residues to a less polar microenvironment. | mdpi.com |

Characterization of Enzyme-Orlistat Adducts

The covalent linkage of this compound to its target enzyme results in a stable enzyme-inhibitor adduct. researchgate.netnih.gov The characterization of this adduct is essential for understanding the mechanism of inhibition and for developing analytical methods to study its behavior.

Spectroscopic techniques are powerful tools for investigating the formation of the enzyme-Orlistat adduct and the associated conformational changes. nih.gov

Fluorescence Spectroscopy: This technique is particularly sensitive to the local environment of aromatic amino acids like tryptophan and tyrosine. acs.org The intrinsic fluorescence of the enzyme can be monitored as Orlistat is added. The formation of the adduct often leads to fluorescence quenching, where the intensity of the fluorescence decreases. mdpi.com This quenching can be analyzed to determine binding constants and the number of binding sites. Furthermore, a shift in the wavelength of maximum emission can indicate a conformational change. For instance, a blue shift (a shift to a shorter wavelength) in the emission spectrum of lipase upon Orlistat binding suggests that tryptophan residues have moved to a more hydrophobic, less polar environment within the protein structure as a result of the conformational change. mdpi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy can be used to probe changes in the secondary structure of a protein upon ligand binding. rsc.org The amide I (1600–1700 cm⁻¹) and amide II (1500–1600 cm⁻¹) bands in the protein's infrared spectrum are particularly sensitive to the protein's backbone conformation (α-helices, β-sheets, etc.). Changes in the position and shape of these bands upon the formation of the Orlistat adduct can provide quantitative information about the alteration of the enzyme's secondary structural elements. rsc.org

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the definitive identification and quantification of covalent protein-drug adducts. nih.govmdpi.com It offers high sensitivity and specificity, allowing for both the detection of the intact adduct and the precise localization of the modification site. nih.govimpactfactor.orgjapsonline.com

The general workflow involves incubating the target enzyme with Orlistat to form the adduct. In a top-down approach, the intact protein-adduct complex is analyzed by mass spectrometry. mdpi.com A successful covalent modification is confirmed by an increase in the mass of the protein corresponding to the mass of the bound, hydrolyzed Orlistat molecule. nih.govmdpi.com

More commonly, a bottom-up approach is used. nih.govmdpi.com The enzyme-Orlistat adduct is first digested into smaller peptides using a protease like trypsin. This peptide mixture is then separated using liquid chromatography and analyzed by tandem mass spectrometry. nih.gov The peptide containing the modified serine residue will have a specific mass increase. This modified peptide can be isolated in the mass spectrometer and fragmented. Analysis of the fragment ions allows for the precise identification of the serine residue that formed the covalent bond with Orlistat. nih.govmdpi.com Numerous validated LC-MS/MS methods exist for the quantification of Orlistat in biological samples, demonstrating the robustness of this technique. nih.govimpactfactor.orgjapsonline.comnih.gov

| Parameter | Condition/Value | Reference |

|---|---|---|

| Chromatography Column | Zorbax C18 (4.6 mm x 50.0 mm; 5.0 µm) or Phenomenex-C18 (2.1 mm × 50 mm, 5μ) | impactfactor.orgjapsonline.com |

| Mobile Phase | Isocratic elution with methanol, acetonitrile (B52724), and 0.1% formic acid in varying ratios. | impactfactor.orgjapsonline.com |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | impactfactor.orgjapsonline.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) | impactfactor.orgjapsonline.com |

| Precursor Ion (m/z) | 496.4 | impactfactor.orgjapsonline.com |

| Product Ion (m/z) | 337.31 or 142.08 | impactfactor.orgjapsonline.com |

| Internal Standard | Orlistat-D5 or Amprenavir | impactfactor.orgjapsonline.com |

Computational and Structural Biology Approaches in Orlistat Research

Molecular Docking Simulations for Enzyme-Orlistat Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In Orlistat (B1677487) research, it is extensively used to elucidate its binding mode within the active site of target enzymes, primarily pancreatic lipase (B570770) (PL).

Docking simulations consistently show that Orlistat binds within the active site of pancreatic lipase. mdpi.combiorxiv.org Its mechanism of action involves the formation of a covalent bond with the catalytic serine residue (Ser152) in the active site of gastric and pancreatic lipases. mdpi.comnih.gov This interaction is crucial for its inhibitory effect. Molecular docking studies highlight several key interactions that stabilize the Orlistat-lipase complex. These include hydrogen bonds with amino acid residues like Ser152, Phe77, and His263. mdpi.commyfoodresearch.com For instance, the β-lactone ring of Orlistat is positioned to be attacked by the hydroxyl group of Ser152, leading to the irreversible acylation of the enzyme. rsc.org

Hydrophobic interactions also play a significant role, with Orlistat's long alkyl chain interacting with hydrophobic residues within the enzyme's binding pocket, such as Phe77, Ile78, Tyr114, Pro180, Ala178, Ala259, and Ala260. mdpi.commyfoodresearch.com The binding affinity, often expressed as a docking score, quantifies the strength of this interaction. While Orlistat serves as a benchmark, many studies use docking to compare its binding affinity with new potential inhibitors. nih.govdntb.gov.ua For example, some studies have reported docking scores for Orlistat around -6.55 kcal/mol to -7.6 kcal/mol. nih.govstifar.ac.id However, it's noted that standard docking algorithms may underestimate the binding affinity of covalent inhibitors like Orlistat. biorxiv.org

Table 1: Predicted Interactions of Orlistat with Pancreatic Lipase (PL) from Molecular Docking Studies

| Interacting Residue | Type of Interaction | Significance | Reference |

|---|---|---|---|

| Ser152 | Covalent Bond, Hydrogen Bond | Key catalytic residue; forms a covalent adduct with Orlistat. | mdpi.commyfoodresearch.comrsc.org |

| His263 | Hydrogen Bond, Hydrophobic Interaction | Part of the catalytic triad (B1167595); stabilizes the complex. | myfoodresearch.com |

| Phe77 | Hydrogen Bond, Hydrophobic Interaction | Contributes to binding affinity and stabilization. | mdpi.com |

| Tyr114 | Hydrophobic Interaction | Stabilizes the ligand within the active site. | myfoodresearch.com |

| Gly76 | Hydrogen Bond | Contributes to the hydrogen bond network. | acs.org |

Molecular Dynamics Simulations to Elucidate Conformational Changes and Stability

Molecular dynamics (MD) simulations are employed to study the physical movements of atoms and molecules over time, providing insights into the flexibility and stability of the enzyme-Orlistat complex. These simulations reveal how the binding of Orlistat affects the protein's conformation and dynamics.

Studies using MD simulations analyze parameters like the Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF) to assess the stability of the complex. The RMSD of the protein's backbone atoms is monitored to see if the complex reaches a stable state over the simulation time. frontiersin.org For the Orlistat-lipase complex, simulations have shown that the RMSD tends to stabilize after an initial period of fluctuation, indicating that the binding leads to a stable conformation. ajchem-a.comnih.gov For example, one study reported that the Orlistat complex showed fluctuations up to 55 nanoseconds before its RMSD value of 0.42 Å became constant. ajchem-a.com Another study observed the average RMSD of the protein in the presence of Orlistat to be around 2.527 Å. nih.gov

RMSF analysis identifies which parts of the protein are more flexible or rigid. In the Orlistat-lipase complex, residues in the active site and the lid domain—a flexible region covering the active site—show specific fluctuation patterns. ajchem-a.com MD simulations have revealed that the binding of Orlistat can induce conformational changes. nih.govacs.org For instance, the hexyl tail of the covalently bound Orlistat can shift between different conformations, which in turn can influence the hydrogen bond network within the active site, affecting catalysis. nih.govacs.org These simulations confirm the stability of the Orlistat-enzyme interaction and provide a dynamic picture of how the inhibitor exerts its function. nih.goviium.edu.my

Table 2: Key Findings from Molecular Dynamics (MD) Simulations of the Orlistat-Lipase Complex

| MD Parameter | Observation | Implication | Reference |

|---|---|---|---|

| Root-Mean-Square Deviation (RMSD) | The complex stabilizes after an initial fluctuation period (e.g., average RMSD of ~2.5 Å). | Indicates a stable binding of Orlistat in the active site. | ajchem-a.comnih.gov |

| Root-Mean-Square Fluctuation (RMSF) | Fluctuations observed in the lid domain and active site residues. Maintained below 3.0 Å. | Highlights the dynamic nature of key regions upon inhibitor binding while maintaining overall stability. | ajchem-a.comnih.gov |

| Conformational Changes | The hexyl tail of Orlistat can shift between conformations. | This shift can destabilize a hydrogen bond involving His2481, facilitating water activation for hydrolysis. | nih.govacs.org |

| Hydrogen Bond Stability | A hydrogen bond with Ser152 is present during a significant portion (55%) of the simulation. | Demonstrates the importance of this interaction for stabilizing the ligand-protein complex. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Orlistat Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. In the context of Orlistat research, QSAR is used to guide the design of new and more potent pancreatic lipase inhibitors. nih.govresearchgate.net

QSAR studies on lipase inhibitors involve compiling a dataset of molecules with known inhibitory activities (IC50 values) and calculating a wide range of molecular descriptors for each. nih.gov These descriptors quantify various physicochemical properties, such as electronic, steric, and hydrophobic features. Statistical methods, like multiple linear regression (MLR), are then used to build a model that correlates a selection of these descriptors with the observed activity. nih.gov

Such models can predict the activity of newly designed compounds before they are synthesized and tested, saving time and resources. researchgate.netnih.gov For example, a QSAR model for flavonoid-based lipase inhibitors was developed to screen natural product databases for new potential inhibitors. nih.gov Although these studies often focus on classes of compounds other than direct Orlistat analogs, Orlistat is frequently used as a reference compound. nih.govnih.gov The insights gained from QSAR models help identify the key structural features required for potent lipase inhibition, which can be incorporated into the design of novel Orlistat-like molecules. nih.govacs.org

Table 3: Principles and Applications of QSAR in Lipase Inhibitor Research

| QSAR Component | Description | Application in Orlistat/Lipase Research | Reference |

|---|---|---|---|

| Dataset | A collection of compounds with experimentally measured inhibitory activity (e.g., IC50) against pancreatic lipase. | Used to train and validate the predictive model. Orlistat often included as a benchmark. | nih.govnih.gov |

| Molecular Descriptors | Numerical values that describe the physicochemical properties of the molecules (e.g., AATS5e, VR1_Dzs, SpMin7_Bhe). | Correlated with biological activity to understand which properties are important for inhibition. | researchgate.net |

| Statistical Model (e.g., MLR) | A mathematical equation linking the descriptors to the activity (e.g., pIC50). | Used to predict the activity of new, unsynthesized Orlistat analogs or other potential inhibitors. | nih.gov |

| Model Validation | Assessing the model's predictive power using statistical metrics like R² (coefficient of determination). | Ensures the model is robust and reliable for screening new compounds. A model for flavonoids reported an R² of 0.9444. | nih.gov |

In Silico Screening and Virtual Library Design for Novel Orlistat-like Inhibitors

In silico screening, or virtual screening, involves the use of computational methods to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, such as pancreatic lipase. nih.govnih.gov This approach is instrumental in designing novel inhibitors that mimic the action of Orlistat or possess improved properties.

The process often begins with high-throughput virtual screening (HTVS), where millions of compounds from databases like ZINC are rapidly docked into the active site of the target protein. nih.govnih.gov The results are ranked based on docking scores, and top-scoring compounds are selected for further analysis. Orlistat is often used as a template or reference in these screenings. nih.gov

A more refined approach is pharmacophore-based screening. A pharmacophore model represents the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) required for biological activity. By creating a pharmacophore based on Orlistat or other known potent inhibitors, libraries can be screened to find molecules that match this spatial arrangement. nih.gov

Following initial screening, hits are typically filtered based on drug-likeness criteria (e.g., Lipinski's rule of five) and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to eliminate compounds with poor pharmacokinetic profiles. nih.govplos.org The final candidates from this virtual pipeline are then prioritized for synthesis and in vitro testing. rsc.orgmdpi.com This strategy has successfully identified novel chemotypes for pancreatic lipase inhibition, demonstrating its power in discovering new lead compounds beyond direct analogs of existing drugs like Orlistat. nih.govsochob.cl

Table 4: Common Strategies in Virtual Screening for Orlistat-like Inhibitors

| Screening Method | Principle | Role in Inhibitor Discovery | Reference |

|---|---|---|---|

| High-Throughput Virtual Screening (HTVS) | Rapid docking of large compound libraries against the target protein's active site. | Primary filter to identify a large set of potential hits from extensive databases. | nih.gov |

| Shape-Based Screening | Searching for molecules that have a similar 3D shape to a known active ligand like Orlistat. | Identifies compounds that can sterically fit into the binding pocket. | nih.gov |

| Pharmacophore Modeling | Using a 3D model of essential chemical features to screen for matching molecules. | Identifies molecules with the correct functional groups in the correct spatial orientation for binding. | nih.gov |

| ADMET/Drug-Likeness Filtering | Applying computational filters to predict pharmacokinetic properties and potential toxicity. | Eliminates unpromising candidates early, reducing the failure rate in later stages of drug development. | nih.govplos.org |

Advanced Methodologies for S,s,r,r Orlistat Research

Development and Validation of High-Throughput Enzymatic Assays

The development and validation of high-throughput enzymatic assays are crucial for the efficient screening and characterization of lipase (B570770) inhibitors like (S,S,R,R)-Orlistat. These assays enable the rapid testing of large numbers of compounds, facilitating drug discovery and development processes.

Spectrophotometric and Fluorometric Assay Development (e.g., pNPP-based assays)

Spectrophotometric and fluorometric assays are widely used for their simplicity, reliability, and suitability for high-throughput screening. A common substrate used in these assays for measuring lipase activity is p-nitrophenyl palmitate (pNPP). nih.govcabidigitallibrary.orgomicsonline.org The hydrolysis of pNPP by lipase releases p-nitrophenol, a colored product that can be quantified by measuring the absorbance at a specific wavelength, typically around 405-410 nm. nih.govnih.gov This allows for the determination of lipase activity and the inhibitory effects of compounds like Orlistat (B1677487).

The development of these assays involves optimizing various reaction conditions to ensure accuracy and reproducibility. Factors such as substrate concentration, pH, and temperature are carefully controlled. researchgate.net For instance, studies have investigated the effects of pNPP concentration on the catalytic activity of various lipases to establish optimal assay conditions. researchgate.netresearchgate.net The lipase-pNPP system has been shown to exhibit Michaelis-Menten kinetics, with a reported Km of 2.7 ± 0.2 μM and a Kcat of 0.019 s−1. nih.gov Orlistat demonstrates potent, time-dependent inhibition in this system, with concentrations as low as 5 ng/ml causing 50% inhibition of activity after a 5-minute incubation. nih.govomicsonline.org

Fluorometric assays offer an alternative with potentially higher sensitivity. researchgate.net One such assay utilizes 4-methylumbelliferyl oleate (B1233923) as a substrate. researchgate.net Similar to spectrophotometric methods, the optimization of reaction parameters is essential for reliable results. researchgate.net Both spectrophotometric and fluorometric assays have proven effective for the high-throughput screening of lipase inhibitors from various sources. researchgate.net

A summary of parameters for a typical pNPP-based spectrophotometric assay is provided below:

| Parameter | Value/Condition |

| Substrate | p-Nitrophenyl Palmitate (pNPP) |

| Enzyme | Porcine Pancreatic Lipase |

| Buffer | 50 mM Sodium Phosphate, 5 mM Sodium Deoxycholate, 10% Isopropanol |

| pH | 8.0 |

| Temperature | 37°C |

| Detection Wavelength | 410 nm |

Robotic Automation for Large-Scale Inhibitor Screening

To handle the large volume of samples in high-throughput screening, robotic automation is employed. Automated systems can perform tasks such as dispensing reagents, mixing solutions, and measuring enzymatic activity in microplate formats (e.g., 96-well plates), significantly increasing the throughput and reproducibility of the screening process. nih.govmdpi.com This automation is critical for large-scale screening of potential lipase inhibitors. The use of robotic systems minimizes human error and allows for the efficient testing of extensive compound libraries against target enzymes like pancreatic lipase.

Activity-Based Proteome Profiling (ABPP) for Unbiased Target Identification

Activity-Based Proteome Profiling (ABPP) is a powerful chemical proteomic technique used for the unbiased identification of enzyme targets in complex biological systems. universiteitleiden.nlsiat.ac.cn This methodology utilizes activity-based probes (ABPs), which are chemical tools designed to covalently bind to the active site of specific enzymes. siat.ac.cn ABPP has been instrumental in identifying the cellular targets of various drugs, including Orlistat. universiteitleiden.nlsiat.ac.cn

The general workflow of an ABPP experiment involves exposing a complex proteome (from cell lysates or even living cells) to an ABP. siat.ac.cn The probe-labeled proteins are then enriched and identified using mass spectrometry-based proteomics. siat.ac.cnnih.gov For Orlistat, which is a covalent inhibitor, researchers have synthesized Orlistat-like probes with minimal modifications, such as the introduction of an alkyne group. nih.govresearchgate.net This modification allows for the subsequent attachment of reporter tags (e.g., biotin (B1667282) or a fluorophore) via bio-orthogonal click chemistry, facilitating the isolation and identification of target proteins. nih.govresearchgate.net

Using this approach, studies have not only confirmed the known target of Orlistat, fatty acid synthase (FAS), but have also identified several previously unknown off-targets. universiteitleiden.nlnih.gov One study identified a total of eight new potential targets for Orlistat. nih.gov This unbiased approach provides a comprehensive view of the cellular interactions of a drug, which is crucial for understanding its full pharmacological profile. The identification of off-targets is particularly important for covalent inhibitors like Orlistat, as these interactions can lead to unexpected biological effects. researchgate.net

The general steps in an ABPP workflow for Orlistat target identification are outlined below:

| Step | Description |

| Probe Design | Synthesis of an Orlistat-like probe containing a reactive moiety (the β-lactone ring) and a reporter tag or a handle for click chemistry (e.g., an alkyne group). researchgate.net |

| Labeling | Incubation of the probe with a complex proteome (e.g., cell lysate) to allow for covalent modification of target enzymes. |

| Reporter Tagging | For probes with a click chemistry handle, a reporter tag (biotin or a fluorophore) is attached via a bio-orthogonal reaction. |

| Enrichment | Affinity purification of the probe-labeled proteins (e.g., using streptavidin beads for biotin-tagged proteins). |

| Identification | Analysis of the enriched proteins by mass spectrometry (LC-MS/MS) to identify the specific targets of the probe. |

Advanced Analytical Techniques for Structural and Isomeric Characterization

The precise structural and isomeric characterization of this compound is essential for quality control and understanding its biological activity. Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are indispensable for this purpose.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Orlistat and its related impurities. jyoungpharm.org Various HPLC methods have been developed and validated for the quantitative determination of Orlistat in pharmaceutical formulations. nih.govresearchgate.netnih.govcore.ac.uk These methods are crucial for ensuring the purity and stability of the drug product. jyoungpharm.orgcore.ac.uk

Reverse-phase HPLC (RP-HPLC) is commonly employed, utilizing a C18 column and a mobile phase typically consisting of a mixture of acetonitrile (B52724) and an aqueous buffer. nih.govresearchgate.netnih.gov Detection is often performed using a UV detector at a wavelength of around 205 nm or 210 nm. researchgate.netcore.ac.ukijlpr.com Isocratic elution, where the mobile phase composition remains constant, is frequently used for routine analysis. researchgate.netnih.govijlpr.com Stability-indicating HPLC methods have also been developed to separate Orlistat from its degradation products formed under various stress conditions (e.g., acid, base, oxidation, heat, and light). core.ac.ukbenthamdirect.com

Furthermore, chiral HPLC methods are essential for the separation and quantification of the different stereoisomers of Orlistat, including the (S,S,R,R) isomer. researchgate.netsigmaaldrich.com Chiral stationary phases are used to achieve the separation of enantiomers and diastereomers, which is critical as different isomers can have varying biological activities and toxicological profiles. sigmaaldrich.com A normal-phase HPLC method using a Chiral Pack IA column has been developed for the specific quantification of the (S,S,R,R) impurity in Orlistat dosage forms. researchgate.net

Below is a table summarizing typical parameters for HPLC analysis of Orlistat:

| Parameter | RP-HPLC | Chiral NP-HPLC |

| Column | C18 (e.g., Nova-Pack C18, Inertsil ODS 3V) researchgate.net | Chiral Pack IA researchgate.net |

| Mobile Phase | Acetonitrile/Phosphoric Acid (e.g., 90:10 v/v) researchgate.net | n-Hexane/Isopropyl alcohol (e.g., 70:30 v/v) researchgate.net |

| Flow Rate | 0.7 - 2.0 mL/min core.ac.ukijlpr.com | 1.0 mL/min researchgate.net |

| Detection | UV at 205 nm or 210 nm researchgate.netcore.ac.uk | UV at 205 nm researchgate.net |

| Linearity Range | 10-160 µg/mL researchgate.net | 3.1-40 µg/mL researchgate.net |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Fingerprinting

Mass Spectrometry (MS) and its tandem version (MS/MS) are powerful analytical techniques that provide detailed information about the molecular weight and structure of compounds, making them invaluable for the characterization of Orlistat. nih.gov Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are widely used for the sensitive and selective quantification of Orlistat in various matrices, including biological samples. researchgate.netimpactfactor.orgjapsonline.com

Electrospray ionization (ESI) is a common ionization technique used for the analysis of Orlistat by LC-MS. researchgate.netresearchgate.net In LC-MS/MS, a specific parent ion of Orlistat (e.g., m/z 496.4) is selected and fragmented to produce characteristic product ions (e.g., m/z 337.31). researchgate.netimpactfactor.org This process, known as multiple reaction monitoring (MRM), provides high specificity and sensitivity for the quantification of the target analyte. researchgate.net

LC-MS/MS methods have been developed and validated for the determination of Orlistat in human plasma with high sensitivity, reaching lower limits of quantification in the low ng/mL range. researchgate.net These methods are essential for pharmacokinetic studies. Furthermore, high-resolution mass spectrometry techniques like quadrupole-time of flight mass spectrometry (Q-TOF-MS) have been used to identify and characterize novel impurities and degradation products of Orlistat. benthamdirect.com The accurate mass measurements provided by Q-TOF-MS allow for the determination of the elemental composition of unknown compounds, which, combined with fragmentation data, enables their structural elucidation. benthamdirect.com

A summary of typical mass spectrometric parameters for Orlistat analysis is presented below:

| Parameter | Value/Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode researchgate.netimpactfactor.org |

| MS/MS Transition (Orlistat) | m/z 496.4 → 337.31 researchgate.netimpactfactor.org |

| MS/MS Transition (Orlistat-D5 IS) | m/z 501.3 → 147.07 japsonline.com |

| Application | Quantification in biological matrices, impurity characterization benthamdirect.comresearchgate.net |

Future Directions in S,s,r,r Orlistat Academic Research

Comprehensive Elucidation of All Potential Molecular Targets and Associated Biochemical Pathways

While (S,S,R,R)-Orlistat, commonly known as Orlistat (B1677487), is well-established as a potent inhibitor of gastric and pancreatic lipases, its therapeutic potential extends beyond its effects on lipid absorption. alliedacademies.orgtaylorandfrancis.com Future research is increasingly focused on identifying and characterizing its full range of molecular targets and the biochemical pathways it modulates. This endeavor is critical for understanding its antitumor activities and other pharmacological effects. nih.gov

A significant area of investigation is the inhibition of fatty acid synthase (FAS), an enzyme that is highly expressed in many types of cancer cells and is crucial for their growth and proliferation. atsu.edunih.gov Orlistat has been identified as a novel inhibitor of the thioesterase domain of FAS. nih.govaacrjournals.org By inhibiting FAS, Orlistat can halt tumor cell proliferation and induce apoptosis (programmed cell death). nih.govaacrjournals.org The crystal structure of the thioesterase domain of human FAS in complex with Orlistat has been determined, revealing the molecular basis of this inhibition. nih.gov Specifically, Orlistat forms a stable acyl-enzyme intermediate with the active site serine of the thioesterase domain. nih.govacs.org This irreversible binding effectively blocks the synthesis of fatty acids required for rapidly dividing cancer cells. atsu.edu

Beyond FAS, research has identified carboxylesterase-2 (CES2) as another highly sensitive target of Orlistat. nih.govnih.gov CES2 is a key enzyme in the metabolism and detoxification of many drugs, including certain anticancer prodrugs. nih.govuri.edu Orlistat's potent inhibition of CES2, at concentrations as low as 1 nM, suggests potential for significant drug-drug interactions and could provide an alternative explanation for some of the organ toxicities associated with the drug. nih.govnih.govuri.edu

Furthermore, Orlistat has been shown to influence several signaling pathways implicated in cancer progression. It can suppress the expression of the Her-2/neu (erbB-2) oncogene, which is overexpressed in various cancers, through a PEA3-mediated transcriptional repression. aacrjournals.orgaacrjournals.org Studies have also indicated that Orlistat can modulate the AKT/mTOR signaling cascade, inhibit the NF-κB signaling pathway, and down-regulate the expression of vascular endothelial growth factor (VEGF), a key promoter of angiogenesis. nih.govportlandpress.com More recent findings suggest Orlistat can also suppress PD-L1 expression, a critical immune checkpoint protein, thereby potentially enhancing anti-tumor immunity. bmj.comtandfonline.com

To systematically uncover all of Orlistat's cellular targets, activity-based proteome profiling has been employed. This approach has successfully identified several new potential targets in addition to FAS, highlighting the need for further validation and characterization of their roles in Orlistat's pharmacological profile. acs.org

Table 1: Known and Investigated Molecular Targets of this compound

| Target | Primary Known Effect | Associated Pathway/Process | Therapeutic Implication |

|---|---|---|---|

| Pancreatic and Gastric Lipases | Inhibition of dietary fat absorption | Lipid Metabolism | Obesity Management |

| Fatty Acid Synthase (FAS) | Inhibition of the thioesterase domain | Fatty Acid Synthesis, Tumor Cell Proliferation, Apoptosis | Cancer Therapy |

| Carboxylesterase-2 (CES2) | Inhibition of hydrolytic activity | Drug Metabolism, Detoxification | Potential Drug Interactions, Toxicity |

| Her-2/neu (erbB-2) | Transcriptional repression | Oncogenic Signaling | Cancer Therapy |

| AKT/mTOR Pathway | Inhibition of signaling cascade | Cell Survival, Proliferation | Cancer Therapy |

| NF-κB Pathway | Inhibition of signaling | Inflammation, Cell Survival | Cancer Therapy |

| VEGF | Down-regulation of expression | Angiogenesis | Cancer Therapy |

| PD-L1 | Suppression of expression | Immune Checkpoint Regulation | Cancer Immunotherapy |

| Clostridium perfringens sialidase (NanI) | Inhibition of activity | Bacterial Carbohydrate Metabolism | Infectious Disease Therapy |

Design and Synthesis of Stereochemically Defined Orlistat Analogs with Enhanced Target Specificity

The discovery of Orlistat's diverse molecular targets has spurred interest in designing and synthesizing novel, stereochemically defined analogs with improved potency and target specificity. The goal is to develop compounds that can selectively target enzymes like fatty acid synthase (FAS) in cancer cells while minimizing off-target effects, such as the inhibition of pancreatic lipases or carboxylesterase-2 (CES2). nih.govnih.gov

The core structure of Orlistat, a β-lactone, serves as a reactive pharmacophore that forms a covalent bond with the active site serine residues of its target enzymes. acs.orgmdpi.com Modifications to the two aliphatic side chains and the N-formyl-L-leucine moiety of Orlistat can significantly alter its binding affinity and selectivity. google.com For instance, research into the synthesis of Orlistat derivatives has explored their potential as anticancer and antituberculosis agents.

A key challenge in developing these analogs is to maintain the crucial interactions with the target protein while enhancing specificity. For example, in the case of FAS, the hexyl tail of Orlistat plays a significant role in the hydrolysis of the covalent bond, and its conformation is critical for the inactivation of the enzyme. acs.orgnih.gov Therefore, modifications to this part of the molecule must be carefully considered.

The development of Orlistat analogs also aims to overcome drug resistance. For example, nanoparticle formulations of Orlistat (NanoOrl) have been investigated for their ability to synergize with taxanes in taxane-resistant prostate cancer cells. aacrjournals.org These efforts highlight the potential for creating Orlistat-based compounds with enhanced therapeutic profiles for specific diseases.

Investigation of Novel Biosynthetic Pathways and Metabolic Engineering for Orlistat Production

Orlistat is a hydrogenated derivative of lipstatin (B1674855), a natural product of the bacterium Streptomyces toxytricini. taylorandfrancis.comwikipedia.org Understanding and manipulating the biosynthetic pathway of lipstatin is a key area of research for improving the production of Orlistat.

The biosynthesis of lipstatin involves the condensation of C8 and C14 fatty acids, with linoleic acid serving as a fundamental building block. google.com The process is carried out by a complex enzymatic machinery within Streptomyces toxytricini. Researchers are investigating the gene cluster responsible for lipstatin production to identify opportunities for metabolic engineering.

Strain improvement through mutagenesis, using techniques like gamma radiation, has been explored to enhance lipstatin yields. nih.govresearchgate.net Furthermore, optimizing fermentation conditions and precursor feeding strategies, such as supplementing the culture medium with linoleic acid, oleic acid, and L-leucine, has been shown to significantly increase lipstatin production. google.comnih.gov

Future research in this area will likely focus on heterologous expression of the lipstatin biosynthetic pathway in more easily culturable host organisms and the use of synthetic biology tools to re-engineer the pathway for the direct production of Orlistat or novel analogs with desirable properties.

Exploration of Synergistic Molecular Interactions with Other Biochemical Modulators in in vitro Systems

A promising avenue of future Orlistat research lies in exploring its synergistic interactions with other therapeutic agents in in vitro settings. Combining Orlistat with other drugs can enhance its efficacy, overcome resistance, and potentially reduce required dosages, thereby minimizing side effects. mdpi.comaacrjournals.org

In cancer research, numerous studies have demonstrated the synergistic effects of Orlistat with various chemotherapeutic agents and targeted therapies. For example, Orlistat has been shown to act synergistically with taxanes (paclitaxel, docetaxel, and cabazitaxel) in taxane-resistant prostate cancer cells, enhancing microtubule stability. aacrjournals.org It also displays synergistic interactions with trastuzumab in Her-2/neu-overexpressing breast and ovarian cancer cells and with cisplatin (B142131) in chemotherapy-resistant ovarian cancer models. aacrjournals.orgicr.ac.uk

Furthermore, Orlistat has been found to enhance the sensitivity of cancer cells to TRAIL (tumor necrosis factor-related apoptosis-inducing ligand) by upregulating the expression of its receptor, DR5. brieflands.com Combination treatment with the AMPK activator AICAR has also shown synergistic inhibition of prostate cancer cell growth. nih.gov In combination with enzalutamide, Orlistat has demonstrated synergistic cytotoxic effects in prostate cancer cells. portlandpress.com

The mechanisms underlying these synergistic interactions are multifaceted and often involve the modulation of multiple signaling pathways. For instance, the combination of Orlistat with other agents can lead to enhanced apoptosis, cell cycle arrest, and inhibition of angiogenesis. nih.govbrieflands.comnih.gov

Table 2: Investigated Synergistic Interactions of this compound in vitro

| Combination Agent | Cancer Type | Observed Synergistic Effect |

|---|---|---|

| Taxanes (Paclitaxel, Docetaxel, Cabazitaxel) | Prostate Cancer (Taxane-Resistant) | Inhibition of cell viability, enhanced microtubule stability |

| Trastuzumab | Breast and Ovarian Cancer (Her-2/neu-overexpressing) | Decreased cell viability, promotion of apoptosis |

| Cisplatin | Ovarian Cancer (Chemotherapy-Resistant) | Delayed tumor growth |

| TRAIL | Prostate Cancer | Enhanced sensitivity to TRAIL-induced apoptosis |

| AICAR | Prostate Cancer | Inhibition of cell viability and proliferation, increased apoptosis |

| Enzalutamide | Prostate Cancer | Enhanced cytotoxic effects |

| Temozolomide (TMZ) | Colon Cancer | Increased inhibition of MGMT |

Application of Advanced Computational Intelligence and Machine Learning for Orlistat-based Drug Discovery

Advanced computational intelligence and machine learning are becoming indispensable tools in modern drug discovery, and their application to Orlistat research holds significant promise. These computational approaches can accelerate the identification of new molecular targets, predict the efficacy of novel Orlistat analogs, and elucidate complex biological interactions.

Molecular docking simulations are widely used to study the binding of Orlistat and its analogs to various protein targets. mdpi.comresearchgate.netwho.int These in silico studies help to visualize the interactions between the ligand and the active site of the enzyme, providing insights into the mechanism of inhibition and guiding the design of more potent and selective inhibitors. acs.orgtandfonline.comresearchgate.net For example, docking studies have been used to investigate the interaction of Orlistat with pancreatic lipase (B570770), the thioesterase domain of FAS, and even the fat mass and obesity-associated protein (FTO). nih.govmdpi.comwho.int

Molecular dynamics (MD) simulations can further refine these models by providing a dynamic view of the protein-ligand complex, revealing conformational changes and the stability of interactions over time. nih.govtandfonline.com This is particularly important for understanding the mechanism of irreversible inhibition by Orlistat.

Machine learning algorithms can be trained on large datasets of chemical structures and biological activities to predict the properties of new Orlistat-based compounds. These models can screen virtual libraries of molecules to identify promising candidates for synthesis and experimental testing, significantly reducing the time and cost of drug development.

Furthermore, computational approaches can be used to analyze large-scale biological data, such as from proteomics and genomics experiments, to identify novel pathways and networks affected by Orlistat. This can lead to the discovery of new therapeutic applications for Orlistat and its derivatives.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| AICAR |

| Cabazitaxel |

| Cisplatin |

| Docetaxel |

| Enzalutamide |

| L-leucine |

| Linoleic acid |

| Lipstatin |

| NanoOrl |

| Oleic acid |

| Paclitaxel |

| Temozolomide |

| Trastuzumab |

Q & A

Q. What experimental models are commonly utilized to study the lipid inhibition mechanism of (S,S,R,R)-Orlistat?

Methodological Answer: In vitro lipase inhibition assays, such as porcine pancreatic lipase activity tests, are standard for evaluating this compound's efficacy. These involve measuring enzyme activity spectrophotometrically using substrates like 4-nitrophenyl butyrate. In vivo models, such as diet-induced obese rodents, are employed to assess systemic effects on lipid absorption and weight loss. Studies typically include control groups, dose-response curves, and validation via fecal fat excretion analysis .

Q. How is reverse-phase HPLC validated for quantifying this compound in pharmaceutical formulations?

Methodological Answer: Validation parameters include precision, accuracy, and linearity. Precision is assessed through intra-day and inter-day repeatability studies, with % relative standard deviation (RSD) values ≤2.0% deemed acceptable. For example, a six-replicate precision study demonstrated a mean assay of 99.9% with 0.73% RSD, meeting ICH guidelines. Mobile phases often combine acetonitrile and phosphate buffers, with UV detection at 210 nm .

Q. What are the standardized protocols for evaluating this compound’s weight loss efficacy in clinical trials?

Methodological Answer: Trials typically employ randomized, double-blind, placebo-controlled designs with a hypocaloric diet (e.g., 500–800 kcal/day deficit). Primary endpoints include percentage body weight reduction and proportion of subjects achieving ≥5% weight loss. Secondary endpoints involve metabolic parameters (e.g., HbA1c, LDL cholesterol). Intention-to-treat (ITT) analysis is prioritized to minimize attrition bias, with adjustments for missing data via last observation carried forward (LOCF) .

Advanced Research Questions

Q. How do researchers address discrepancies in this compound’s weight loss efficacy across demographic subgroups?

Methodological Answer: Subgroup analyses stratified by age, baseline BMI, or glucose tolerance status (e.g., impaired vs. normal) are conducted. Meta-regression techniques adjust for covariates like adherence rates or dietary compliance. For instance, studies revealed greater efficacy in adults vs. adolescents, attributed to hormonal and behavioral differences. Sensitivity analyses exclude outliers to validate robustness .

Q. What methodologies are employed to assess the long-term impact of this compound on diabetes prevention?

Methodological Answer: Longitudinal studies (e.g., 4-year follow-up) use oral glucose tolerance tests (OGTT) to monitor transitions from impaired glucose tolerance (IGT) to diabetes. Cox proportional hazards models calculate hazard ratios, adjusting for confounders like baseline HbA1c. The XENDOS trial demonstrated a 37.3% risk reduction in IGT subgroups, highlighting the importance of stratified randomization .

Q. How are drug interaction studies designed for this compound in obese patients?

Methodological Answer: Pharmacokinetic studies employ crossover designs to evaluate interactions with drugs like warfarin or digoxin. Plasma concentration-time curves (AUC, Cmax) are compared with/without Orlistat. For example, Orlistat reduces vitamin D absorption, necessitating supplementation protocols. Studies monitor fat-soluble vitamin levels and use steady-state dosing to assess chronic interactions .

Q. What statistical approaches are critical for handling adverse event data in this compound trials?

Methodological Answer: Adverse events (e.g., gastrointestinal effects) are analyzed using Fisher’s exact test to compare incidence rates between treatment arms. Time-to-event analysis (Kaplan-Meier curves) evaluates dropout rates. Sensitivity analyses exclude early withdrawals to distinguish drug-related vs. diet-related effects. Trials often include run-in periods to acclimatize subjects to dietary fat restrictions .

Key Considerations

- Contradictory Data Resolution : Meta-analyses (e.g., Cochrane reviews) reconcile conflicting results by assessing heterogeneity via I² statistics and subgroup analyses .

- Pediatric vs. Adult Studies : Pediatric trials prioritize behavioral interventions alongside pharmacotherapy, with stricter monitoring of growth parameters and nutrient deficiencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.